molecular formula C26H21FN4O5S B2543443 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one CAS No. 1115368-24-5

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one

Cat. No. B2543443
CAS RN: 1115368-24-5
M. Wt: 520.54
InChI Key: BNCSUUDFMGALGP-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one is a quinazoline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their biological activity. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial and anticonvulsant properties.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds has been reported using a three-component procedure combining 2-aminobenzophenones, isatins or aromatic benzaldehydes, and ammonium acetate under catalyst-free conditions using ethanol as a solvent . Another related synthesis involves the condensation of intermediates such as 2-amino-4-chlorobenzamide with various benzoyl chlorides, followed by a reaction with morpholine . These methods emphasize operational simplicity, higher yields, and eco-friendly conditions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The structure of similar compounds has been elucidated using spectroscopic techniques such as IR, 1H NMR, and X-ray crystallography, which reveal the presence of intermolecular interactions that contribute to the stability of the crystal packing .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic addition reactions, as seen in the synthesis of 2-(4-nitrophenyl)-3-(R-benzothiazol-2-yl)quinazolin-4(3H)-ones . The reactivity of these compounds is influenced by the substituents on the quinazoline core, which can lead to different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and stability. The intermolecular interactions observed in the crystal structure, such as hydrogen bonding and π-π stacking, also play a crucial role in determining the physical properties .

Relevant Case Studies

Quinazoline derivatives have been evaluated for their antimicrobial activity, with some compounds showing appreciable activity against both Gram-positive and Gram-negative bacteria . Additionally, certain derivatives have demonstrated anticonvulsant activity, with one compound exhibiting significant activity comparable to the standard drug Phenytoin . These studies highlight the potential of quinazoline derivatives as therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. For instance, a study by Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, demonstrating potent antimicrobial activity against various bacterial and fungal strains. Molecular docking studies further supported their potential as antimicrobial agents, suggesting their utility in addressing antibiotic resistance (Janakiramudu et al., 2017).

Anticancer Activity

Quinazolinone compounds have also been explored for their anticancer potential. Ovádeková et al. (2005) investigated the cytotoxicity of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline on human cancer cell line HeLa, finding significant cytotoxic effects and suggesting a potential mechanism involving DNA interaction (Ovádeková et al., 2005).

Chemical Synthesis and Characterization

Research on quinazolinones extends to their synthesis and structural characterization, which is crucial for understanding their biological activities. For example, Li-feng (2011) described the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, showcasing the methods for creating quinazolinone derivatives with potential biological activities (Xu Li-feng, 2011).

Corrosion Inhibition

Beyond biomedical applications, quinazolinones have been studied for their utility in industrial applications such as corrosion inhibition. Errahmany et al. (2020) synthesized new quinazolinone derivatives and evaluated their efficiency as corrosion inhibitors for mild steel in acidic medium, highlighting the versatility of quinazolinone compounds in various fields (Errahmany et al., 2020).

Dyeing Applications

Quinazolinone-based compounds have also found applications in the dyeing industry. Parekh et al. (2012) synthesized quinazolinone-based heterocyclic monoazo acid dyes, demonstrating their potential for dyeing silk, wool, and cotton fibers with good fastness properties (Parekh et al., 2012).

properties

IUPAC Name

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O5S/c27-19-4-8-20(9-5-19)30-25(33)22-10-3-18(24(32)29-11-13-36-14-12-29)15-23(22)28-26(30)37-16-17-1-6-21(7-2-17)31(34)35/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCSUUDFMGALGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one

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